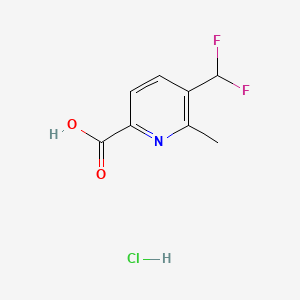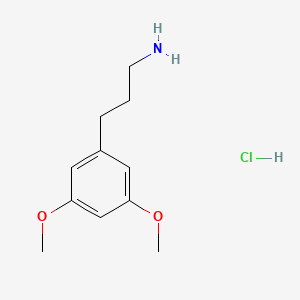
3-(3,5-Dimethoxyphenyl)propan-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,5-Dimethoxyphenyl)propan-1-amine hydrochloride is a chemical compound with the molecular formula C11H17NO2·HCl It is a derivative of phenethylamine, characterized by the presence of two methoxy groups attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dimethoxyphenyl)propan-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 3,5-dimethoxybenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH4).
Conversion to Bromide: The alcohol is then converted to a bromide using phosphorus tribromide (PBr3).
Amination: The bromide is reacted with ammonia or an amine to form the corresponding amine.
Formation of Hydrochloride Salt: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3,5-Dimethoxyphenyl)propan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can further modify the amine group or the aromatic ring.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce halogens or nitro groups onto the aromatic ring.
Applications De Recherche Scientifique
3-(3,5-Dimethoxyphenyl)propan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used to study the effects of phenethylamine derivatives on biological systems.
Medicine: Research into its potential therapeutic effects, particularly in the field of neurology and psychiatry, is ongoing.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3-(3,5-Dimethoxyphenyl)propan-1-amine hydrochloride involves its interaction with various molecular targets and pathways. As a phenethylamine derivative, it may interact with neurotransmitter receptors in the brain, influencing the release and uptake of neurotransmitters such as serotonin, dopamine, and norepinephrine. This interaction can lead to various physiological and psychological effects, making it a compound of interest in neuropharmacology.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(3,5-Dimethoxyphenoxy)propan-1-amine hydrochloride
- 1-(3,5-Dimethoxyphenyl)propan-1-amine hydrochloride
- 3-Dimethylamino-1-propyl chloride hydrochloride
Uniqueness
3-(3,5-Dimethoxyphenyl)propan-1-amine hydrochloride is unique due to its specific substitution pattern on the benzene ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and reactivity profiles, making it a valuable compound for targeted research applications.
Propriétés
Formule moléculaire |
C11H18ClNO2 |
|---|---|
Poids moléculaire |
231.72 g/mol |
Nom IUPAC |
3-(3,5-dimethoxyphenyl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C11H17NO2.ClH/c1-13-10-6-9(4-3-5-12)7-11(8-10)14-2;/h6-8H,3-5,12H2,1-2H3;1H |
Clé InChI |
VIGDWCIJZZVQNF-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1)CCCN)OC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


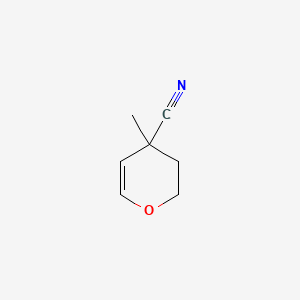
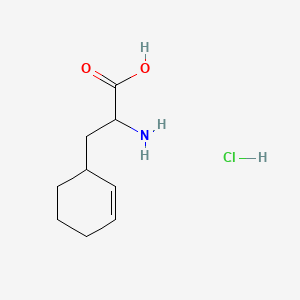
![4,4,5,5-Tetramethyl-2-[(oxan-2-yl)methyl]-1,3,2-dioxaborolane](/img/structure/B13468744.png)

![6-(4-Methoxyphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13468759.png)
![1-{6-[2-(2-Methoxyethoxy)ethyl]-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl}methanamine dihydrochloride](/img/structure/B13468767.png)
![3,5-Dibromo-4-[(but-3-en-1-yloxy)methyl]pyridine](/img/structure/B13468773.png)

![8-Oxatricyclo[7.1.1.0,2,7]undeca-2,4,6-trien-1-amine hydrochloride](/img/structure/B13468791.png)
![4-Amino-3-methyl-5-[2-(trimethylsilyl)ethynyl]benzonitrile](/img/structure/B13468802.png)
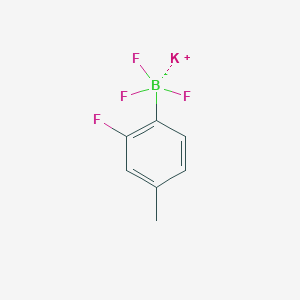
![Boronic acid, B-[2-(difluoromethyl)-3-pyridinyl]-](/img/structure/B13468807.png)

